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Compound of Interest

Compound Name: BHA536

Cat. No.: B15620961 Get Quote

A comprehensive search of scientific databases and literature has revealed no specific

molecule designated as BHA536. This suggests that "BHA536" may be an internal project

code, a novel compound not yet disclosed in public literature, or a potential typographical error.

However, the search yielded information on two distinct compounds that bear some

resemblance to the query: Butylated Hydroxyanisole (BHA) and SQ22,536, an adenylate

cyclase inhibitor. This report summarizes the available findings on these two molecules, which

may be of interest to researchers in the field of drug discovery and development.

Butylated Hydroxyanisole (BHA): A Phenolic
Antioxidant with Diverse Biological Activities
Butylated Hydroxyanisole (BHA) is a widely used antioxidant in food, cosmetics, and

pharmaceuticals. Beyond its role as a preservative, research has uncovered several of its

biological effects.

Mechanism of Action
Recent studies have indicated that BHA's mechanism of action extends beyond its antioxidant

properties. One key finding is its role as a direct inhibitor of Receptor-Interacting Protein Kinase

1 (RIPK1), which allows it to prevent cytotoxicity induced by Tumor Necrosis Factor (TNF)[1].

Additionally, BHA has been shown to protect against the loss of 11 beta-hydroxylase

(cytochrome P-45011 beta) activity in cultured bovine adrenocortical cells, a process that can

be induced by certain steroids[2].
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SQ22,536: An Adenylate Cyclase Inhibitor with Off-
Target Effects
SQ22,536, chemically known as 9-(tetrahydrofuryl)-adenine, is a well-documented inhibitor of

adenylate cyclase (AC), a critical enzyme in the cyclic AMP (cAMP) signaling pathway.

Mechanism of Action and Specificity
SQ22,536 effectively inhibits adenylate cyclase, thereby blocking the production of cAMP.

However, further investigations have revealed that its activity is not solely limited to AC

inhibition. Studies in Neuroscreen-1 (NS-1) cells have shown that while SQ22,536 does not

inhibit downstream cAMP signaling mediated by PKA (CREB activation) or Epac (Rap1

activation), it does inhibit ERK phosphorylation and neuritogenesis induced by cAMP

analogs[3]. This indicates an off-target effect, suggesting that SQ22,536 also acts as an

inhibitor of a newly described neuritogenic cAMP sensor (NCS)[3]. It is important to note that

these off-target effects appear to be specific to cAMP signaling pathways, as SQ22,536 does

not interfere with ERK induction by unrelated compounds like PMA or NGF[3].

Experimental Insights
The evaluation of SQ22,536's efficacy and potency was conducted in HEK293 cells using a

cAMP response element (CRE) reporter gene assay. In these experiments, SQ22,536 was

found to be a potent AC inhibitor[3]. The specificity of its action was further dissected in NS-1

cells by examining its effects on various branches of the cAMP signaling cascade, leading to

the discovery of its dual-target mechanism[3].

Summary and Future Directions
The investigation into "BHA536" did not yield a direct match. However, the exploration of the

similarly named compounds, BHA and SQ22,536, highlights two distinct molecules with

interesting and complex biological activities. BHA, a common antioxidant, demonstrates

specific inhibitory effects on RIPK1 and protective effects on enzymatic activity. SQ22,536, a

known adenylate cyclase inhibitor, exhibits a more complex mechanism than previously

understood, with specific off-target effects on neuritogenic pathways.
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For researchers and scientists in drug development, these findings underscore the importance

of thorough characterization of even well-known compounds. The dual-action of SQ22,536

serves as a crucial reminder of the potential for off-target effects, which can have significant

implications for experimental outcomes and therapeutic applications. Further research into the

specific interactions of BHA with cellular signaling pathways and the newly identified target of

SQ22,536 could open new avenues for therapeutic intervention.

Due to the absence of specific literature on "BHA536," a detailed technical guide on its

discovery and initial screening cannot be provided. The information presented here is based on

publicly available data for BHA and SQ22,536. Should "BHA536" be a novel proprietary

compound, its detailed profile would reside within the developing organization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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